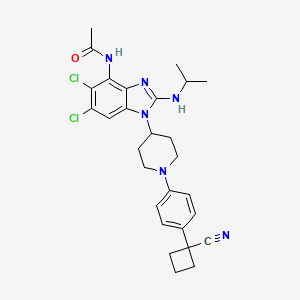
TRPV4 antagonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRPV4 antagonist 4: is a compound that inhibits the activity of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. TRPV4 is a nonselective, calcium-permeable cation channel that plays a crucial role in various physiological processes, including osmoregulation, inflammation, nociception, and temperature sensation . Dysfunction of TRPV4 is linked to several severe diseases, such as edema, pain, gastrointestinal disorders, lung diseases, and inherited neurodegeneration . This compound has shown potential clinical benefits by stabilizing the TRPV4 channel in its closed state, thereby preventing its activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRPV4 antagonist 4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization and chromatography . The production process is designed to meet regulatory standards and ensure the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: TRPV4 antagonist 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles . Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Chemistry: In chemistry, TRPV4 antagonist 4 is used as a tool compound to study the structure and function of the TRPV4 channel. It helps researchers understand the binding interactions and regulatory mechanisms of TRPV4 .
Biology: In biology, the compound is used to investigate the physiological roles of TRPV4 in various tissues and organs. It aids in elucidating the pathways involved in osmoregulation, inflammation, and nociception .
Medicine: In medicine, this compound shows potential therapeutic applications for treating diseases associated with TRPV4 dysfunction, such as edema, pain, and respiratory disorders . Clinical trials are ongoing to evaluate its efficacy and safety in humans .
Industry: In the pharmaceutical industry, this compound is being explored as a lead compound for developing new drugs targeting TRPV4. Its unique properties make it a valuable candidate for drug discovery and development .
Mechanism of Action
TRPV4 antagonist 4 exerts its effects by binding to the voltage-sensing-like domain (VSLD) of the TRPV4 channel . This binding stabilizes the channel in its closed state, preventing the influx of calcium ions and subsequent activation of downstream signaling pathways . The compound induces a transition in the channel’s symmetry, further contributing to its inhibitory effect . By blocking TRPV4 activity, the antagonist reduces pathological processes such as inflammation and pain .
Comparison with Similar Compounds
Uniqueness: TRPV4 antagonist 4 is unique in its binding mechanism and the specific structural changes it induces in the TRPV4 channel . Unlike other antagonists, it binds to an extended pocket in the VSLD, which differs from the canonical binding site . This unique interaction provides a distinct mode of inhibition, making this compound a valuable tool for studying TRPV4 regulation and developing targeted therapies .
Properties
Molecular Formula |
C28H32Cl2N6O |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
N-[5,6-dichloro-1-[1-[4-(1-cyanocyclobutyl)phenyl]piperidin-4-yl]-2-(propan-2-ylamino)benzimidazol-4-yl]acetamide |
InChI |
InChI=1S/C28H32Cl2N6O/c1-17(2)32-27-34-25-23(15-22(29)24(30)26(25)33-18(3)37)36(27)21-9-13-35(14-10-21)20-7-5-19(6-8-20)28(16-31)11-4-12-28/h5-8,15,17,21H,4,9-14H2,1-3H3,(H,32,34)(H,33,37) |
InChI Key |
HKOYZUBWZOWYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=C(C(=C(C=C2N1C3CCN(CC3)C4=CC=C(C=C4)C5(CCC5)C#N)Cl)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















